(R)-2-Aminooctanoic acid

Catalog No.
S778351
CAS No.
106819-03-8
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Aminooctanoic acid

CAS Number

106819-03-8

Product Name

(R)-2-Aminooctanoic acid

IUPAC Name

(2R)-2-aminooctanoic acid

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

AKVBCGQVQXPRLD-SSDOTTSWSA-N

SMILES

CCCCCCC(C(=O)O)N

Canonical SMILES

CCCCCCC(C(=O)O)N

Isomeric SMILES

CCCCCC[C@H](C(=O)O)N

Neuroscience Research:

(R)-2-Aminooctanoic acid's structural similarity to certain neurotransmitters has led researchers to explore its potential effects on the nervous system. Studies investigate how (R)-2-Aminooctanoic acid might interact with specific receptors in the brain []. Understanding these interactions could provide insights into neurological disorders and aid in the development of new therapeutic strategies [].

Material Science Research:

(R)-2-Aminooctanoic acid's chemical properties are also being explored in material science research. Scientists are studying how (R)-2-Aminooctanoic acid can be incorporated into the design of new materials with specific functionalities []. These functionalities could include applications in areas like drug delivery or the development of novel catalysts [].

(R)-2-Aminooctanoic acid, also known as 2-aminooctanoic acid, is an alpha-amino fatty acid characterized by the presence of an amino group at the second carbon of the octanoic acid chain. Its chemical formula is C₈H₁₇NO₂, and it has a molecular weight of approximately 159.23 g/mol. This compound is notable for its unique structure, which combines features of both amino acids and fatty acids, making it an important building block in various biochemical applications and synthetic processes.

  • Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
  • Reduction: The carboxyl group can be reduced to yield alcohol derivatives.
  • Substitution: The amino group can undergo substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

  • Oxidation: Formation of oxo derivatives.
  • Reduction: Formation of alcohol derivatives.
  • Substitution: Formation of amides and other substituted derivatives.

(R)-2-Aminooctanoic acid exhibits significant biological activity, particularly in enhancing the antimicrobial properties of peptides. It has been shown that incorporating this compound into antimicrobial peptides can improve their binding affinity to specific protein targets, thereby increasing their efficacy. For instance, studies indicate that modifying a peptide with (R)-2-aminooctanoic acid can lead to a tenfold increase in binding affinity compared to unmodified counterparts .

The synthesis of (R)-2-aminooctanoic acid can be achieved through several methods:

  • Reductive Amination: This method involves the reductive amination of 2-oxooctanoic acid using a transaminase enzyme derived from Chromobacterium violaceum. This biocatalytic approach allows for high enantiomeric excess, which is crucial for its applications in pharmaceuticals .
  • Biocatalytic Processes: Industrial production often utilizes biocatalysts due to their efficiency and selectivity, resulting in enantiomerically pure products suitable for various applications .

(R)-2-Aminooctanoic acid has diverse applications across different fields:

  • Pharmaceuticals: Used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
  • Biotechnology: Acts as a terminal modifier for antimicrobial peptides, enhancing their stability and activity.
  • Chemical Industry: Serves as a building block for specialty chemicals and various derivatives .

Research has highlighted the interactions between (R)-2-aminooctanoic acid and various biological targets. For example, studies demonstrate that this compound can significantly enhance the binding affinity of peptides to hydrophobic pockets on protein surfaces. This interaction is pivotal for improving the efficacy of therapeutic peptides .

Several compounds share structural similarities with (R)-2-aminooctanoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Caprylic AcidAn eight-carbon saturated fatty acidLacks amino group; primarily used as a lipid source
2-Aminodecanoic AcidAn alpha-amino fatty acid with ten carbonsLonger carbon chain than (R)-2-aminooctanoic acid
2-Aminobutanoic AcidAn alpha-amino fatty acid with four carbonsShorter carbon chain; more water-soluble
3-Aminooctanoic AcidSimilar structure but with amino group at position threeDifferent position of the amino group alters properties

(R)-2-Aminooctanoic acid stands out due to its specific structural arrangement that combines features of both amino acids and fatty acids, providing unique properties that enhance its biological activity and utility in synthetic chemistry .

XLogP3

-0.5

Dates

Modify: 2023-08-15

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